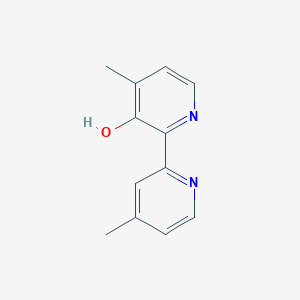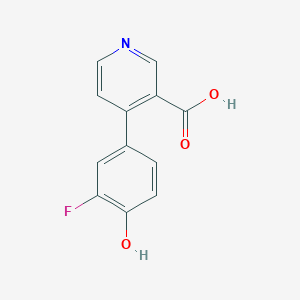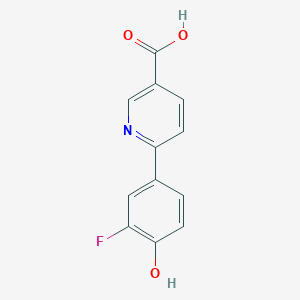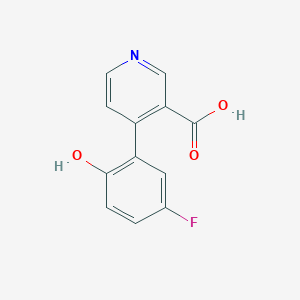
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid (5-F2HPN) is a fluorinated derivative of nicotinic acid (NA), a naturally-occurring compound found in many plants and animals. It is a non-toxic, water-soluble compound that has recently gained attention due to its potential use in scientific research. 5-F2HPN has been studied for its ability to modulate various biochemical and physiological processes, and has been found to have applications in a variety of research fields.
科学研究应用
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to have a variety of applications in scientific research. It has been used as a tool to study the effects of NA on various biochemical and physiological processes, as well as to study the role of NA in the regulation of gene expression. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been used to study the effects of NA on cell proliferation, differentiation, and apoptosis.
作用机制
The exact mechanism by which 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% exerts its effects is not yet fully understood. However, it is thought to act as an agonist of the G-protein coupled receptor (GPCR) GPR109A, which is found on the surface of many cells. 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is thought to bind to this receptor, resulting in the activation of various signaling pathways and the subsequent modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to modulate the expression of various genes, including those involved in cell proliferation, differentiation, and apoptosis. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to modulate the activity of various enzymes and proteins, such as caspase-3 and MAPK. Finally, 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to modulate the activity of various hormones, such as insulin and glucagon.
实验室实验的优点和局限性
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a non-toxic compound that is water-soluble, making it easy to work with and store. Additionally, it is relatively inexpensive and can be synthesized relatively quickly. However, there are some limitations to its use. 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is not as potent as some other compounds, and its effects may not be as strong or long-lasting as those of other compounds.
未来方向
The potential applications of 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% are vast, and there are many potential directions for future research. One potential area of research is the development of more potent derivatives of 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%, which could be used to more effectively modulate various biochemical and physiological processes. Additionally, further research could be conducted to better understand the mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%, and to explore its potential use in the treatment of various diseases. Finally, further research could be conducted to explore the potential use of 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% in the development of novel drugs or therapies.
合成方法
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-hydroxyphenylacetic acid (5-F2HPA) with sodium nitrite in an acidic medium. This method has been found to be the most efficient and cost-effective way to synthesize 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%. Other methods have been developed, such as the reaction of 5-F2HPA with sodium borohydride in an aqueous solution, but these methods have not been found to be as efficient or cost-effective as the nitrite method.
属性
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-7-1-2-11(15)9(5-7)8-3-4-14-6-10(8)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQPQTHELBQSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(C=NC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695598 |
Source


|
| Record name | 4-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid | |
CAS RN |
1261984-05-7 |
Source


|
| Record name | 4-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

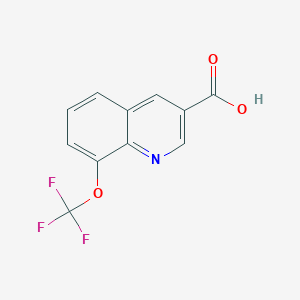



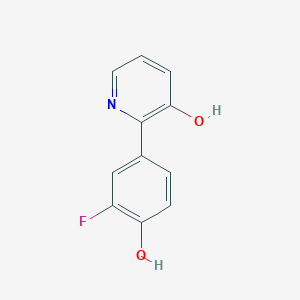

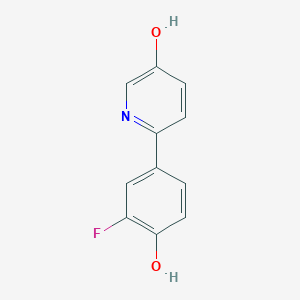


![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)
